molecular formula C16H22N2O3 B2632217 3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid CAS No. 1184204-40-7

3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid

Cat. No.: B2632217
CAS No.: 1184204-40-7
M. Wt: 290.363
InChI Key: JKXIFLSWQOMBOP-UHFFFAOYSA-N
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Description

3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a dimethylphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced to the intermediate compound.

    Formation of the Propanoic Acid Moiety: This can be achieved through a series of oxidation and reduction reactions, converting the intermediate to the desired propanoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]butanoic acid
  • 3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]pentanoic acid

Uniqueness

3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, imparts rigidity and influences its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-[cyclopropyl-[2-(2,6-dimethylanilino)-2-oxoethyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11-4-3-5-12(2)16(11)17-14(19)10-18(13-6-7-13)9-8-15(20)21/h3-5,13H,6-10H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXIFLSWQOMBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(CCC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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